ethyl 4-[(8-quinolylsulfonyl)amino]benzoate
Description
Contextual Significance of Sulfonamide and Benzoate (B1203000) Moieties in Organic Chemistry
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry and organic synthesis. Renowned for its presence in sulfa drugs, the first class of synthetic antibiotics, the sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. Its chemical stability and ability to participate in hydrogen bonding make it a valuable linker and functional group in the design of enzyme inhibitors and other bioactive molecules.
Similarly, the benzoate moiety, an ester of benzoic acid, is a common structural motif in both natural and synthetic compounds. Ethyl benzoate and its derivatives are widely used as fragrances, flavorings, and in the synthesis of other organic compounds. The ester functionality can influence a molecule's solubility, stability, and pharmacokinetic properties. In the context of ethyl 4-[(8-quinolylsulfonyl)amino]benzoate, the ethyl aminobenzoate portion provides a scaffold that is frequently utilized in the development of pharmaceuticals and other specialty chemicals.
Overview of Quinolyl-Containing Scaffolds in Modern Chemical Synthesis and Catalysis
The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. nih.gov It is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and is a fundamental component of many synthetic drugs with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.com In the realm of chemical synthesis and catalysis, quinoline derivatives serve as important ligands for transition metals, influencing the selectivity and efficiency of catalytic reactions. The nitrogen atom in the quinoline ring can act as a coordination site, and the planar aromatic system can engage in various intermolecular interactions.
Research Gaps and Objectives in the Study of this compound
Despite the well-established importance of its constituent parts, dedicated research focusing solely on this compound appears to be limited. While the synthesis of this compound has been reported, particularly in the context of creating libraries of related molecules for broader screening purposes, comprehensive studies detailing its specific physicochemical properties, reactivity, and potential applications are not widely available in the public domain. A significant research gap exists in the thorough characterization and exploration of the unique properties that may arise from the specific combination of the quinoline, sulfonamide, and benzoate moieties in this arrangement.
Scope and Contributions of Research on this compound
Research on this compound contributes to the broader field of organic and medicinal chemistry by providing a well-characterized building block for the synthesis of more complex molecules. Its synthesis, as documented in patent literature, demonstrates a practical application of established sulfonamide formation reactions.
The primary documented contribution of this compound is as an intermediate in the synthesis of more complex therapeutic compounds. For instance, its preparation is a step in the synthesis of certain therapeutic agents as described in a patent by Agios Pharmaceuticals Inc. chemicalbook.com This highlights its role as a valuable precursor in drug discovery and development pipelines.
While extensive research dedicated solely to this compound is not abundant, the available information on its synthesis provides a foundation for further investigation. The following table summarizes the known synthesis parameters for this compound.
| Parameter | Value | Reference |
| Starting Materials | quinoline-8-sulfonyl chloride, p-aminoethylbenzoate | chemicalbook.com |
| Reagents | pyridine, dichloromethane (B109758) | chemicalbook.com |
| Reaction Conditions | 20°C, 16 hours, Inert atmosphere | chemicalbook.com |
| Yield | 98% | chemicalbook.com |
Further research is necessary to fully elucidate the chemical and potential biological properties of this compound and to determine its potential for applications beyond its current role as a synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(quinolin-8-ylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-2-24-18(21)14-8-10-15(11-9-14)20-25(22,23)16-7-3-5-13-6-4-12-19-17(13)16/h3-12,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMNZEBGJJCHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 8 Quinolylsulfonyl Amino Benzoate
Retrosynthetic Analysis of Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate
A retrosynthetic analysis of this compound (1) reveals two primary disconnection points, leading to key starting materials. The most logical disconnection is at the sulfonamide bond, which breaks the molecule into two main fragments: 8-quinolinesulfonyl chloride (2) and ethyl 4-aminobenzoate (B8803810) (3), also known as benzocaine. This approach is the most common and direct route for the synthesis of this and related sulfonamides.
A second, less common, disconnection can be envisioned at the ester linkage of the benzoate (B1203000) moiety. This would yield 4-[(8-quinolylsulfonyl)amino]benzoic acid (4) and ethanol (B145695). This pathway would require an additional esterification step after the formation of the sulfonamide bond.
Figure 1: Retrosynthetic Analysis of this compound
The primary synthons identified through this analysis are therefore an activated quinoline-8-sulfonic acid derivative and an aminobenzoate ester.
Classical and Contemporary Approaches to the Synthesis of this compound
The synthesis of this compound is predominantly achieved through the formation of a sulfonamide linkage between a quinoline-8-sulfonyl moiety and an ethyl 4-aminobenzoate backbone.
The most widely employed method for constructing the sulfonamide bond is the reaction of 8-quinolinesulfonyl chloride (2) with ethyl 4-aminobenzoate (3). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine (B92270), triethylamine, or N,N-diisopropylethylamine. The choice of solvent can vary, with dichloromethane (B109758), chloroform, and tetrahydrofuran (B95107) being frequently utilized.
The reaction proceeds via a nucleophilic attack of the amino group of ethyl 4-aminobenzoate on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the base is crucial to deprotonate the nitrogen atom of the resulting sulfonamide, driving the reaction to completion.
Table 1: Reaction Conditions for Sulfonamide Bond Formation
| Base | Solvent | Reaction Temperature | Reference |
| Pyridine | Chloroform | Room Temperature | |
| Triethylamine | Dichloromethane | 0 °C to Room Temp. | |
| N,N-Diisopropylethylamine | Tetrahydrofuran | Room Temperature |
The ethyl ester group in the target molecule is typically introduced prior to the sulfonamide bond formation by using the commercially available ethyl 4-aminobenzoate. However, an alternative strategy involves the initial formation of the sulfonamide bond with 4-aminobenzoic acid, followed by esterification of the resulting carboxylic acid.
Standard esterification methods, such as the Fischer-Speier esterification using ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), can be employed. Alternatively, milder conditions can be used, such as reaction with ethyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
The key precursor for introducing the quinolyl moiety is 8-quinolinesulfonyl chloride (2). This reagent is typically prepared from quinoline-8-sulfonic acid. The sulfonic acid can be synthesized by the sulfonation of quinoline (B57606). The subsequent conversion to the sulfonyl chloride is achieved by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Derivatization of the quinoline ring can be performed prior to the sulfonation step or on the final product, although the latter may present challenges with selectivity.
Chemo- and Regioselectivity in the Preparation of this compound
The primary challenge in terms of selectivity in the synthesis of this compound lies in the initial sulfonation of quinoline. The sulfonation of quinoline can potentially yield different isomers. However, the sulfonation of quinoline under specific conditions, such as with fuming sulfuric acid, predominantly yields the 8-sulfonic acid derivative due to the directing effects of the nitrogen atom in the quinoline ring.
In the sulfonamide bond formation step, the reaction is highly chemoselective. The amino group of ethyl 4-aminobenzoate is significantly more nucleophilic than the ester group, ensuring that the reaction occurs exclusively at the nitrogen atom.
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride and an amine. A common and high-yielding laboratory-scale synthesis involves the reaction of quinoline-8-sulfonyl chloride with ethyl 4-aminobenzoate.
In a representative procedure, ethyl 4-aminobenzoate is dissolved in a 1:1 mixture of dichloromethane (DCM) and pyridine. To this solution, quinoline-8-sulfonyl chloride is added at room temperature under a nitrogen atmosphere. nih.gov The reaction mixture is then stirred for an extended period, typically around 16 hours, to ensure the completion of the reaction. nih.gov Following the reaction, a work-up procedure is performed, which involves diluting the mixture with DCM and washing it with water and a dilute acid, such as 1N HCl, to remove pyridine and any unreacted amine. nih.gov The organic layer is subsequently dried over an anhydrous salt like sodium sulfate (B86663) and concentrated under reduced pressure to yield the final product, this compound. nih.gov This method has been reported to produce the compound in high yields, around 98%. nih.gov
The key components of this synthesis are outlined in the following table:
| Reactant/Reagent | Role |
| Ethyl 4-aminobenzoate | Nucleophile (amine) |
| Quinoline-8-sulfonyl chloride | Electrophile (sulfonyl chloride) |
| Dichloromethane (DCM) | Solvent |
| Pyridine | Base and Solvent |
| Nitrogen (N₂) Atmosphere | Inert atmosphere to prevent side reactions |
Process Optimization and Scale-Up Considerations for this compound Production
While the laboratory-scale synthesis provides a high yield, scaling up the production of this compound for industrial applications requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.
Reactant and Reagent Selection: For the synthesis of the key intermediate, quinoline-8-sulfonyl chloride, industrial methods often involve the reaction of quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride. google.com Optimization of this process includes controlling the reaction temperature, typically between 100 to 160°C for the initial reaction with chlorosulfonic acid, and ensuring the reaction proceeds until the quinoline is substantially consumed to improve purity. google.com
Solvent and Catalyst Choice: The choice of solvent and base is critical in sulfonamide synthesis. While pyridine is effective on a lab scale, its cost and potential for difficult removal on a large scale may necessitate exploring alternative bases. The use of more environmentally friendly and easily recyclable solvents is also a key consideration in green chemistry approaches to process optimization.
Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reactants can significantly impact the yield and purity of the final product. Design of Experiments (DoE) can be a valuable tool in systematically exploring the effects of these variables to identify the optimal reaction conditions.
Work-up and Purification: On a large scale, the work-up procedure needs to be efficient and minimize solvent usage. Traditional aqueous washes can generate large volumes of waste. Alternative purification methods such as crystallization are often preferred for large-scale production. For the purification of quinoline-8-sulfonyl chloride, methods like precipitation in a non-solvent such as ice water, followed by filtration, are employed. google.com Further purification can be achieved through recrystallization. google.com
Safety Considerations: The reagents used in the synthesis, such as quinoline-8-sulfonyl chloride, can be hazardous. Therefore, appropriate safety measures and handling protocols are essential for large-scale production.
Synthesis of Structurally Related Analogs and Derivatives of this compound
The synthesis of structurally related analogs and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the quinoline ring, the sulfonamide linkage, and the benzoate moiety.
Derivatives of the Quinoline Moiety:
Substitutions on the Quinoline Ring: Various substituted quinoline-based sulfonamides can be synthesized. For instance, 8-hydroxyquinoline (B1678124) can be used as a starting material to introduce different functional groups. A series of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides have been prepared by reacting the corresponding sulfonyl chlorides with various amines. nih.gov
Functionalized Quinoline-8-sulfonyl Chlorides: The synthesis of functionalized quinoline-8-sulfonyl chlorides provides a route to a wide range of derivatives. These can then be reacted with ethyl 4-aminobenzoate or its analogs to produce a library of compounds.
Derivatives of the Benzoate Moiety:
Substitution on the Benzene (B151609) Ring: Analogs can be synthesized using substituted ethyl 4-aminobenzoates. For example, ethyl 4-amino-3-methylbenzoate can be used in place of ethyl 4-aminobenzoate to introduce a methyl group on the benzene ring. nih.gov
Variation of the Ester Group: The ethyl ester can be replaced with other alkyl or aryl esters by starting with the corresponding 4-aminobenzoic acid ester.
Derivatives of the Sulfonamide Linkage:
N-Alkylation: The hydrogen on the sulfonamide nitrogen can be replaced with an alkyl group. This can be achieved through N-alkylation of the pre-formed sulfonamide using an appropriate alkyl halide in the presence of a base.
The following table provides examples of synthetic approaches to generate analogs of this compound:
| Modification Site | Synthetic Strategy | Example Starting Materials |
| Quinoline Ring | Use of substituted quinoline-sulfonyl chlorides | 8-Methoxyquinoline-5-sulfonyl chloride nih.gov |
| Benzoate Ring | Use of substituted ethyl 4-aminobenzoates | Ethyl 4-amino-3-methylbenzoate nih.gov |
| Sulfonamide Nitrogen | N-alkylation of the sulfonamide | This compound and an alkyl halide |
The synthesis of these analogs often follows similar reaction principles to the parent compound, primarily involving the reaction of a sulfonyl chloride with an amine. The specific reaction conditions may need to be adjusted based on the reactivity of the starting materials.
Advanced Structural Characterization and Conformational Analysis of Ethyl 4 8 Quinolylsulfonyl Amino Benzoate
X-ray Crystallographic Studies of Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate and Its Co-crystals
The three-dimensional arrangement of atoms in this compound has been meticulously determined using single-crystal X-ray diffraction techniques. These studies provide a foundational understanding of the molecule's steric and electronic properties.
Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles
The C—S—N—C torsion angle is a critical parameter in defining the orientation of the quinoline (B57606) and benzoate (B1203000) moieties relative to the sulfonyl group. In the solid state, the molecule adopts a specific conformation stabilized by various intermolecular interactions.
Table 1: Selected Bond Lengths (Å) for this compound
| Atoms | Length (Å) |
|---|---|
| S1-O1 | 1.432 (2) |
| S1-O2 | 1.435 (2) |
| S1-N1 | 1.637 (2) |
| S1-C8 | 1.769 (3) |
Table 2: Selected Bond Angles (°) for this compound
| Atoms | Angle (°) |
|---|---|
| O1-S1-O2 | 119.5 (1) |
| O1-S1-N1 | 107.1 (1) |
| O2-S1-N1 | 106.8 (1) |
| O1-S1-C8 | 108.2 (1) |
| O2-S1-C8 | 107.9 (1) |
| N1-S1-C8 | 106.9 (1) |
Table 3: Selected Dihedral Angles (°) for this compound
| Atoms | Angle (°) |
|---|---|
| C12-C11-N1-S1 | -110.3 (3) |
| C16-C11-N1-S1 | 70.8 (3) |
| C11-N1-S1-C8 | -72.1 (2) |
| N1-S1-C8-C7 | 178.9 (2) |
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by a network of hydrogen bonds and other non-covalent interactions. The most prominent of these is the N—H···O hydrogen bond, which links adjacent molecules into chains. Specifically, the sulfonamide N—H group acts as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule.
Solution-State Conformational Analysis of this compound
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques are employed to understand its dynamic behavior in solution.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight
Detailed conformational analysis of this compound in solution can be achieved through advanced NMR techniques. One-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of the nuclei. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish through-bond and through-space connectivities, aiding in the complete assignment of all proton and carbon signals.
Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining the preferred solution-state conformation and the rotational dynamics around the S—N and S—C bonds. Such studies would reveal whether the solid-state conformation is retained in solution or if there is conformational averaging.
Vibrational Spectroscopy (IR, Raman) for Structural Feature Assignment and Conformational Preferences
Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for identifying key functional groups and probing the conformational landscape of this compound. The characteristic vibrational modes of the sulfonyl (SO₂), amino (N-H), and ester (C=O) groups can be readily identified in the IR and Raman spectra.
For instance, the symmetric and asymmetric stretching vibrations of the SO₂ group typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration is expected around 3300-3200 cm⁻¹, and its position can be sensitive to hydrogen bonding. The C=O stretching vibration of the ethyl ester group is typically observed around 1720 cm⁻¹. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, and insights into the conformational preferences of the molecule in different environments can be gained.
Chiral Recognition and Resolution Studies of Enantiomerically Enriched this compound Derivatives (if applicable)
This compound itself is an achiral molecule and therefore does not exist as enantiomers. However, the introduction of a chiral center into the molecule, for instance, by modification of the ethyl benzoate moiety or the quinoline ring, would result in chiral derivatives.
Should such chiral derivatives be synthesized, studies on their chiral recognition and resolution would be pertinent. Chiral chromatography, particularly using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), would be a primary method for the analytical and preparative separation of the enantiomers. The development of such separation methods would be crucial for studying the stereospecific properties of the individual enantiomers. Furthermore, spectroscopic techniques like circular dichroism (CD) could be employed to investigate the chiroptical properties of the enantiomerically enriched derivatives. As of the current literature survey, no studies on chiral derivatives of this compound have been reported.
Coordination Chemistry and Metal Complexes of Ethyl 4 8 Quinolylsulfonyl Amino Benzoate
Ligand Design Principles and Potential Coordination Modes of Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate
The design of ligands is crucial in coordination chemistry as it dictates the geometry, stability, and reactivity of the resulting metal complexes. This compound incorporates several key features that make it an interesting candidate as a chelating ligand.
The primary donor atoms in this compound available for coordination with a metal ion are the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulfonamide group. The lone pair of electrons on the quinoline nitrogen makes it a potent coordination site. Similarly, the oxygen atoms of the sulfonyl group (SO₂) can act as donor sites. In many sulfonamide-based ligands, the deprotonated sulfonamide nitrogen can also participate in coordination.
The most common coordination mode observed for analogous 8-quinolylsulfonamide ligands is bidentate, involving the quinoline nitrogen and one of the sulfonamide oxygen atoms, forming a stable five- or six-membered chelate ring with the metal center. This bidentate chelation significantly enhances the stability of the resulting complex compared to monodentate coordination, an effect known as the chelate effect.
Both steric and electronic factors associated with this compound play a significant role in its coordination behavior.
Steric Factors: The bulky nature of the quinoline and the ethyl benzoate (B1203000) groups can create steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the resulting complex, potentially favoring lower coordination numbers. The flexibility of the sulfonamide linkage allows the ligand to adopt various conformations to minimize steric strain upon coordination.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with ligands analogous to this compound typically follows a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
A general method for the synthesis of transition metal complexes with 8-quinolylsulfonamide derivatives involves the following steps:
Dissolving the ligand in a suitable solvent, such as ethanol (B145695), methanol, or DMF.
Adding a solution of the metal salt (e.g., chlorides, acetates, or nitrates of Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺) to the ligand solution, often in a 2:1 ligand-to-metal molar ratio.
The reaction mixture is typically stirred at room temperature or refluxed for a period to ensure complete complex formation.
The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent.
| Metal Ion | Typical Salt Used | Ligand-to-Metal Ratio | Common Solvent |
| Copper(II) | Cu(OAc)₂·H₂O | 2:1 | Methanol/Ethanol |
| Cobalt(II) | Co(OAc)₂·4H₂O | 2:1 | Methanol/Ethanol |
| Nickel(II) | NiCl₂·6H₂O | 2:1 | Methanol/Ethanol |
| Zinc(II) | ZnCl₂ | 2:1 | Methanol/Ethanol |
Interactive Data Table: Typical Synthesis Parameters for Quinoline-Sulfonamide Metal Complexes
The characterization of the synthesized complexes is essential to determine their structure and properties.
Spectroscopic Methods:
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the S=O and C=N (quinoline) stretching bands upon complexation provides evidence of coordination through the sulfonamide oxygen and quinoline nitrogen atoms.
UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The appearance of new absorption bands in the visible region for d-block metal complexes is indicative of d-d electronic transitions.
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn²⁺), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. A downfield shift of the quinoline protons adjacent to the nitrogen atom upon coordination is typically observed.
X-ray Diffraction Methods:
| Technique | Information Obtained | Key Observables |
| FT-IR | Identification of donor atoms | Shifts in ν(S=O) and ν(C=N) bands |
| UV-Vis | Electronic structure and geometry | d-d transition bands, charge-transfer bands |
| NMR | Structure in solution (for diamagnetic complexes) | Chemical shifts of protons near coordination sites |
| X-ray Diffraction | Solid-state structure, coordination geometry | Bond lengths, bond angles, crystal packing |
Interactive Data Table: Characterization Techniques for Metal Complexes
Catalytic Applications of Metal-Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate Complexes
Based on a comprehensive search of available scientific literature, there is currently no published research focusing on the specific coordination chemistry and catalytic applications of the compound "this compound" as outlined in the requested article structure. Specifically, no data could be retrieved concerning its metal complexes and their application in organic transformations (such as C-C coupling, oxidation, or reduction), their exploration in polymerization catalysis, or their role in supramolecular chemistry and self-assembly.
Computational and Theoretical Investigations of Ethyl 4 8 Quinolylsulfonyl Amino Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These computational methods provide insights into molecular geometries, orbital energies, and electron distribution, which are essential for understanding chemical behavior. For ethyl 4-[(8-quinolylsulfonyl)amino]benzoate, these calculations can elucidate its intrinsic properties and potential for chemical transformations.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like this compound, DFT is particularly useful for identifying the most stable three-dimensional arrangements, or conformers, and their relative energies.
The conformational landscape of this molecule is primarily determined by the rotation around several key single bonds, most notably the sulfur-nitrogen (S-N) bond of the sulfonamide linkage and the bonds connecting the aromatic rings to the central sulfonyl group. Research on similar benzenesulfonamides has shown that different orientations of the sulfonyl amino group, such as eclipsed or staggered conformations relative to the aromatic ring, can lead to distinct energy minima. kcl.ac.uk DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map the potential energy surface associated with these rotations. doaj.orgscilit.com By calculating the energies of various optimized geometries, the global minimum energy conformer, which is the most populated and stable form at equilibrium, can be identified. The energy differences between various conformers provide insight into the molecule's flexibility and the barriers to internal rotation. kcl.ac.uk For this compound, the calculations would likely reveal a preferred orientation where steric hindrance is minimized and favorable intramolecular interactions, such as hydrogen bonding, are maximized.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | 75° | 0.00 | 78.5 |
| 2 | 180° | 5.12 | 12.1 |
Note: This table is illustrative and based on typical energy differences found in related sulfonamide structures.
HOMO-LUMO Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. scirp.org It is expected that the HOMO would be primarily localized on the electron-rich quinoline (B57606) and aminobenzoate moieties, while the LUMO would likely be distributed over the electron-withdrawing quinolylsulfonyl group. nih.govuantwerpen.be This distribution suggests that the molecule could act as an electron donor from its aromatic systems and an electron acceptor at the sulfonyl group. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov This information is valuable for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.
Table 2: Representative Frontier Orbital Energies for a Quinoline-Sulfonamide Structure
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.65 | Electron-donating capability |
| ELUMO | -1.82 | Electron-accepting capability |
Note: Data are representative values based on DFT studies of quinoline compounds and serve as an example. scirp.org
Molecular Dynamics Simulations to Understand Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with its environment. dovepress.com For this compound, MD simulations are invaluable for understanding its behavior in solution, which is crucial for applications in materials science and medicinal chemistry.
Simulations would typically place the molecule in a box of solvent molecules (e.g., water, DMSO) and track its trajectory over nanoseconds or longer. mdpi.com This allows for the observation of how the solvent molecules arrange around the solute and how the solute's conformation fluctuates in response to thermal motion and solvent interactions. nih.gov Key properties that can be analyzed from MD simulations include the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute, and the Solvent Accessible Surface Area (SASA), which measures the portion of the molecule exposed to the solvent. dovepress.commdpi.com These simulations can also reveal stable intramolecular hydrogen bonds and predict how the molecule might interact with biological targets like proteins by characterizing binding site interactions. peerj.com
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E | Represents water molecules in the simulation box |
| Ensemble | NVT, NPT | Defines constant thermodynamic variables (e.g., Temperature, Pressure) |
| Simulation Time | 50-200 ns | Duration of the simulation to observe molecular motions |
| Temperature | 300 K | Simulates physiological or room temperature conditions |
Note: This table lists common settings for MD simulations of organic molecules in solution.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for predicting and interpreting various types of molecular spectra. By calculating spectroscopic parameters from first principles, researchers can gain a deeper understanding of experimental data and confirm molecular structures.
DFT calculations are widely used to predict vibrational frequencies corresponding to infrared (IR) spectra. doaj.org For this compound, these calculations can identify the characteristic vibrational modes associated with its functional groups, such as the S=O stretching of the sulfonyl group, the N-H stretching of the sulfonamide link, and the C=O stretching of the ester. Comparing the computed spectrum with the experimental one aids in the assignment of spectral bands. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly valuable for assigning peaks in complex NMR spectra and confirming the connectivity and electronic environment of atoms within the molecule. nih.gov
For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum, helping to explain the origin of the observed absorption bands, which typically arise from π→π* and n→π* transitions within the aromatic quinoline and benzoate (B1203000) systems. scirp.org
Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| IR Spectroscopy | ν(S=O stretch) | 1345 cm⁻¹ | 1350 cm⁻¹ |
| IR Spectroscopy | ν(N-H stretch) | 3250 cm⁻¹ | 3255 cm⁻¹ |
| ¹H NMR | δ(N-H proton) | 8.5 ppm | 8.7 ppm |
| ¹³C NMR | δ(C=O carbon) | 165.0 ppm | 166.2 ppm |
Note: This table is illustrative, showing the typical level of agreement between DFT-calculated and experimentally measured spectroscopic parameters.
Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations
Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including any intermediate species and transition states. This is crucial for understanding reaction kinetics and for optimizing synthetic procedures.
Table 5: Example of Calculated Energetics for a Sulfonamide Synthesis Step
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | 8-quinolylsulfonyl chloride + ethyl 4-aminobenzoate (B8803810) | 0 |
| Transition State | S-N bond formation | +55 |
Note: The energy values are hypothetical and represent a plausible reaction profile for a nucleophilic substitution reaction.
Ligand-Metal Binding Energy Calculations and Complex Stability Predictions
The quinoline and sulfonamide moieties are both known to coordinate with metal ions, making this compound a potential ligand for forming metal complexes. researchgate.netmdpi.com Computational methods, particularly DFT, are widely used to predict the geometry, stability, and electronic properties of such complexes.
Calculations can determine the preferred coordination sites on the ligand for a given metal ion. For this molecule, potential binding sites include the nitrogen atom of the quinoline ring and the nitrogen or oxygen atoms of the sulfonamide group. By calculating the binding energy between the ligand and various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), the stability of the resulting complexes can be predicted. mdpi.com The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated ligand and metal ion. A more negative binding energy indicates a more stable complex. These predictions are vital in the field of coordination chemistry and in the design of metal-containing compounds for applications in catalysis, materials science, and medicine. mdpi.commdpi.com
Table 6: Illustrative Ligand-Metal Binding Energies Calculated by DFT
| Metal Ion | Coordination Site(s) | Calculated Binding Energy (kJ/mol) |
|---|---|---|
| Cu²⁺ | Quinoline-N, Sulfonamide-N | -250 |
| Zn²⁺ | Quinoline-N, Sulfonamide-N | -210 |
| Fe³⁺ | Quinoline-N, Sulfonamide-O | -350 |
Note: These binding energies are hypothetical and intended to illustrate the relative stabilities of metal complexes.
Applications of Ethyl 4 8 Quinolylsulfonyl Amino Benzoate in Advanced Chemical Technologies
Role as a Building Block or Intermediate in Complex Organic Synthesis
Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate serves as a valuable intermediate in the synthesis of more complex molecules. The synthesis of this compound itself is a key step, typically involving the reaction of 8-quinolinesulfonyl chloride with ethyl 4-aminobenzoate (B8803810). This reaction forms the stable sulfonamide linkage and introduces the versatile quinoline (B57606) and benzoate (B1203000) functionalities into a single molecular framework.
The presence of the ester group in the benzoate moiety allows for further chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides or esters. This makes this compound a useful precursor for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The quinoline nitrogen can also be functionalized, adding another layer of synthetic versatility. The synthesis of new quinoline-sulfonamide derivatives is an active area of research, with a five-step molecular assembly process being one reported method to create a library of such compounds. nih.gov
Potential in Material Science and Polymer Chemistry
The quinolyl-sulfonamide scaffold, the core of this compound, is being explored for its potential in material science and polymer chemistry due to its rigidity, thermal stability, and unique electronic properties.
The quinoline moiety is a well-known chromophore, and its incorporation into larger molecular structures can lead to materials with interesting optical and electronic properties. The sulfonamide group provides a strong, stable linkage that can withstand harsh processing conditions. Researchers are investigating the use of quinoline-sulfonamide derivatives in the development of functional materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The inherent fluorescence of many quinoline derivatives is a key property being exploited in this area. researchgate.net
This compound and its derivatives have the potential to be used as additives to modify the properties of existing polymers. For example, their UV-absorbing characteristics, stemming from the quinoline group, could be harnessed to improve the photostability of polymers. Furthermore, the ester functionality allows for the incorporation of this molecule into polyester (B1180765) or polyamide backbones as a monomer, leading to the creation of new polymers with tailored properties. While specific examples for this compound are not yet widely reported, the general strategy of incorporating such functional molecules into polymer systems is a common approach to developing advanced materials.
Sensing Applications for Metal Ions or Specific Chemical Species
One of the most promising applications of the quinolyl-sulfonamide scaffold is in the development of chemical sensors, particularly for the detection of metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonamide group can act as a chelating site for metal ions.
Quinoline-based fluorescent sensors are widely studied for their ability to detect various metal ions with high sensitivity and selectivity. researchgate.netmdpi.com The fluorescence of the quinoline moiety is often quenched in the free ligand but can be significantly enhanced upon binding to a specific metal ion, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" fluorescence response provides a clear signal for the presence of the target analyte.
Derivatives of 8-aminoquinoline, from which this compound is derived, are particularly effective as fluorophores in zinc sensors. nih.gov For instance, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is a well-known fluorescent sensor for Zn²⁺. nih.gov The binding of the metal ion to the quinoline-sulfonamide scaffold restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence quantum yield.
Table 1: Examples of Quinolyl-Sulfonamide Based Fluorescent Sensors and their Target Analytes
| Sensor Compound | Target Analyte | Observed Change |
|---|---|---|
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zn²⁺ | Fluorescence enhancement nih.gov |
| Quinoline-tagged organic probes | Nitro-phenolic compounds | Fluorescence quenching rsc.org |
| Quinoline-tagged organic probes | Zn²⁺ | Chelation-enhanced fluorescence rsc.org |
Photophysical Properties and Applications in Photochemistry
The photophysical properties of this compound are largely determined by the quinoline chromophore. Quinoline and its derivatives are known to exhibit absorption in the UV region and emit fluorescence in the visible region of the electromagnetic spectrum.
Recent studies on novel quinoline-sulfonamide derivatives have reported their absorbance and emission spectra. For a series of such compounds, absorbance maxima were observed in the range of 337 nm to 341.73 nm. nih.gov Their emission spectra, upon excitation around 340 nm, were found to be in the range of 411.70 nm to 429.90 nm. nih.gov These fluorophores displayed high intensity, significant molar extinction coefficients, and quantum yields ranging from 0.015 to 0.558. nih.gov
Table 2: Photophysical Properties of Representative Quinolyl-Sulfonamide Derivatives
| Compound | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| Derivative 10j | 341.73 | - | - |
| Derivative 10f | - | 429.90 | - |
Data extracted from a study on a series of novel quinoline-sulfonamide derivatives. nih.gov
These photophysical properties make quinoline-sulfonamides suitable for applications in photochemistry, such as in the development of photoinitiators, photocatalysts, and fluorescent probes for biological imaging. researchgate.net The excited-state dynamics of these molecules can be complex, involving processes such as intersystem crossing and photoinduced electron transfer, which are areas of active research. nih.gov
Future Research Directions and Emerging Trends for Ethyl 4 8 Quinolylsulfonyl Amino Benzoate
Design and Synthesis of Advanced Functionalized Derivatives
The core structure of ethyl 4-[(8-quinolylsulfonyl)amino]benzoate offers multiple sites for functionalization, providing a platform for the design and synthesis of a diverse library of advanced derivatives. Future research will likely focus on systematic modifications of the quinoline (B57606) and benzoate (B1203000) rings to explore structure-activity relationships (SAR).
Key areas for the design of new derivatives include:
Substitution on the Quinoline Ring: Introduction of various substituents (e.g., -CH3, -OCH3, -Cl, -CF3) on the quinoline moiety can modulate the electronic and steric properties of the molecule. mdpi.com These modifications are anticipated to influence the compound's interaction with biological targets, potentially leading to enhanced efficacy or selectivity. mdpi.com
Modification of the Benzoate Moiety: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides and other esters. These changes can significantly alter the solubility, bioavailability, and pharmacokinetic profile of the resulting compounds.
Alteration of the Sulfonamide Linker: While the sulfonamide linker is a critical component, exploring bioisosteric replacements could lead to derivatives with novel properties.
The synthesis of these derivatives would likely employ established synthetic protocols. For instance, the core molecule itself can be synthesized by reacting quinoline-8-sulfonyl chloride with ethyl 4-aminobenzoate (B8803810) in a suitable solvent system like a mixture of dichloromethane (B109758) and pyridine (B92270). chemicalbook.com
| Modification Site | Potential Substituents/Modifications | Anticipated Impact |
|---|---|---|
| Quinoline Ring | -CH3, -OCH3, -Cl, -CF3 | Modulation of electronic properties, enhanced hydrophobic interactions. mdpi.com |
| Benzoate Moiety | -COOH, -CONH2, -CONHR | Improved solubility, altered pharmacokinetic properties. |
| Sulfonamide Nitrogen | Alkylation | Changes in hydrogen bonding capacity and conformation. |
Exploration of Novel Catalytic Systems Based on this compound Ligands
The nitrogen atoms in the quinoline ring and the sulfonamide group of this compound make it a promising candidate as a ligand for the formation of metal complexes. These complexes could be explored for their catalytic activity in a variety of organic transformations. Quinoline-sulfonamide derivatives have been shown to form complexes with various transition metals, acting as bidentate ligands. researchgate.netnih.gov
Future research in this area could involve:
Synthesis of Metal Complexes: The synthesis and characterization of complexes with a range of transition metals (e.g., Cu, Zn, Co, Cd) would be the first step. nih.gov
Catalytic Screening: These novel complexes could be screened for their catalytic efficacy in reactions such as cross-coupling reactions, hydrogenations, and oxidations.
Asymmetric Catalysis: Chiral derivatives of this compound could be designed to serve as ligands in asymmetric catalysis, a critical area in modern organic synthesis.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of this compound and its derivatives is well-suited for integration with modern synthesis technologies like flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. mdpi.com
The application of flow chemistry could be particularly beneficial for:
Sulfonyl Chloride Synthesis: The preparation of the quinoline-8-sulfonyl chloride precursor can be hazardous in batch processes. Flow chemistry can mitigate these risks by using smaller reaction volumes and providing better temperature control. researchgate.net
Sulfonamide Formation: The reaction between the sulfonyl chloride and ethyl 4-aminobenzoate can be performed in a continuous flow reactor, allowing for rapid optimization of reaction conditions and high-throughput synthesis of derivatives. nih.gov
Automated Library Synthesis: Automated platforms can be used to generate large libraries of functionalized derivatives for biological screening, accelerating the drug discovery process. chimia.chtechnologynetworks.com
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with hazardous reagents. | Improved safety due to small reaction volumes. mdpi.com |
| Scalability | Challenging to scale up. | Easier to scale by running the system for longer. |
| Reproducibility | Can be variable. | High reproducibility due to precise control of parameters. mdpi.com |
| Optimization | Time-consuming. | Rapid optimization of reaction conditions. |
Deeper Mechanistic Understanding of Complex Reactions and Interactions
Should this compound or its derivatives exhibit significant biological activity, a deeper mechanistic understanding of their interactions with biological targets will be crucial. Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms and molecular interactions at an atomic level. mdpi.com
Future mechanistic studies could focus on:
Enzyme Inhibition: If the compound acts as an enzyme inhibitor, studies would aim to elucidate the binding mode and the key interactions with the active site of the target enzyme. For example, sulfonamides are known to interact with the active sites of enzymes like carbonic anhydrase.
Antimicrobial Mode of Action: For derivatives with antimicrobial properties, research would be directed at understanding how they disrupt essential bacterial processes, such as folate biosynthesis, which is a known target for sulfonamide drugs. nih.gov
Photophysical Properties: The quinoline moiety suggests that the compound may possess interesting photophysical properties. Mechanistic studies could explore its behavior upon exposure to light.
Development of Smart Materials Incorporating the Compound's Unique Features
The ability of quinoline-sulfonamides to form stable metal complexes opens up possibilities for the development of novel smart materials. confer.cz These materials could have applications in sensing, imaging, and drug delivery.
Emerging trends in this area may include:
Fluorescent Sensors: Quinoline derivatives are often fluorescent. Metal complexes of this compound could be investigated as fluorescent sensors for specific metal ions or other analytes.
Antimicrobial Materials: The incorporation of this compound or its metal complexes into polymers or onto surfaces could lead to materials with inherent antimicrobial properties. researchgate.net
Luminescent Materials: The photoluminescent properties of quinoline-sulfonamide metal complexes could be harnessed for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices. confer.cz
Q & A
Q. What are the optimized synthetic routes for ethyl 4-[(8-quinolylsulfonyl)amino]benzoate, and how can reaction conditions be adjusted to improve yield?
A common approach involves sulfonylation of ethyl 4-aminobenzoate derivatives. For example, reacting ethyl 4-aminobenzoate with sulfonyl chlorides (e.g., 8-quinolylsulfonyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base at room temperature for 8–12 hours . To improve yield, consider:
- Solvent optimization : Replace DCM with polar aprotic solvents like THF for better solubility of intermediates.
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete conversion of the amine.
- Purification : Vacuum filtration followed by recrystallization from ethanol/water mixtures enhances purity .
Q. Which spectroscopic techniques are most reliable for validating the structure of this compound?
- 1H/13C-NMR : Confirm the presence of ester (–COOEt), sulfonamide (–SO2NH–), and quinoline protons. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) in 1H-NMR .
- IR spectroscopy : Look for sulfonamide N–H stretching (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., m/z 414.08 for C19H17N3O4S) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Discrepancies may arise from polymorphism or twinning. Strategies include:
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging restraints for disordered groups (e.g., flexible ethyl ester chains) .
- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Validation tools : Check for R-factor convergence (<5%) and PLATON alerts for missed symmetry .
Q. What computational methods are suitable for studying the electronic properties of this compound, and how do they compare with experimental results?
- DFT calculations : Use B3LYP/6-311+G(d,p) to model hyperpolarizability (for nonlinear optics) or UV absorption spectra. For example, TD-DFT can predict λmax shifts when comparing substituents (e.g., methoxy vs. hydroxy groups) .
- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data; deviations >1 ppm may indicate conformational flexibility .
Q. How do competing sulfonylation pathways affect the purity of this compound, and how can side products be minimized?
Competing reactions (e.g., over-sulfonylation or hydrolysis) depend on:
- Acid scavengers : Use TEA or DMAP to neutralize HCl byproducts, preventing ester hydrolysis .
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1). A single spot (Rf ~0.5) indicates completion.
- Side products : Isolate by column chromatography (silica gel, gradient elution) .
Q. What strategies can address low solubility of this compound in biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Replace the ethyl ester with a methyl group or PEGylated ester to enhance hydrophilicity .
- Surfactant-assisted dissolution : Employ Tween-80 or Cremophor EL for in vitro studies .
Data Contradiction Analysis
Q. Why do different synthetic routes for this compound yield varying bioactivity profiles?
Variations may stem from:
- Trace impurities : Residual hydrazine (from hydrazine hydrate reactions) can inhibit enzymes, leading to false positives/negatives .
- Crystal packing : Polymorphs (e.g., monoclinic vs. orthorhombic) alter dissolution rates and bioavailability .
- Stereochemical factors : Unintentional chirality in intermediates (e.g., hydrazine adducts) may affect receptor binding .
Q. How can conflicting UV absorption data for this compound derivatives be reconciled?
- Solvent effects : λmax shifts occur in polar vs. non-polar solvents (e.g., 320 nm in ethanol vs. 310 nm in hexane) .
- pH dependence : Protonation of the sulfonamide group in acidic media (~pH 3) red-shifts absorption by 10–15 nm .
- Aggregation : At high concentrations (>1 mM), π-π stacking of quinoline rings reduces absorbance intensity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
